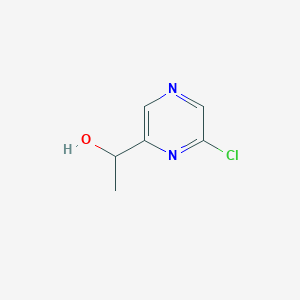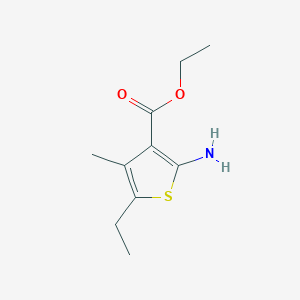
Carbamodithioic acid, dibutyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyldithiocarbamic acid methyl ester is an organic compound that belongs to the class of dithiocarbamates. These compounds are known for their sulfur-containing functional groups, which impart unique chemical properties. Dibutyldithiocarbamic acid methyl ester is primarily used as an additive in lubricants to enhance their antiwear, antiseizure, and antifriction properties .
Métodos De Preparación
The synthesis of dibutyldithiocarbamic acid methyl ester typically involves a reaction between secondary amines, sodium hydroxide, and carbon disulfideThe process can be summarized as follows :
Reaction of Secondary Amines with Sodium Hydroxide and Carbon Disulfide: Secondary amines react with sodium hydroxide and carbon disulfide to form the corresponding dithiocarbamate salt.
Introduction of Methyl Iodide: Methyl iodide is then introduced into the reaction mixture, resulting in the formation of dibutyldithiocarbamic acid methyl ester.
Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity of the final product.
Análisis De Reacciones Químicas
Dibutyldithiocarbamic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol or thiol derivatives.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Dibutyldithiocarbamic acid methyl ester has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals such as zinc and molybdenum.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers explore its interactions with biological molecules and its effects on cellular processes.
Medicine: Dibutyldithiocarbamic acid methyl ester is studied for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, the compound is used as an additive in lubricants to enhance their performance.
Mecanismo De Acción
The mechanism of action of dibutyldithiocarbamic acid methyl ester involves its interaction with metal surfaces and the formation of protective films. The sulfur atoms in the compound form strong bonds with metal surfaces, creating a protective layer that reduces friction and wear. This protective film also inhibits the oxidation and corrosion of the metal surfaces, enhancing the overall performance of the lubricants .
Comparación Con Compuestos Similares
Dibutyldithiocarbamic acid methyl ester can be compared with other similar compounds, such as:
Dialkyldithiophosphorus Esters: These compounds also contain sulfur and phosphorus atoms and are used as lubricant additives.
Triazine Derivatives: These compounds are free of phosphorus and metal atoms and are used as tribologically active additives.
The uniqueness of dibutyldithiocarbamic acid methyl ester lies in its ability to form strong protective films on metal surfaces, making it an effective additive in lubricants without the adverse effects associated with phosphorus-containing compounds.
Propiedades
Fórmula molecular |
C10H21NS2 |
|---|---|
Peso molecular |
219.4 g/mol |
Nombre IUPAC |
methyl N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/C10H21NS2/c1-4-6-8-11(9-7-5-2)10(12)13-3/h4-9H2,1-3H3 |
Clave InChI |
RTBHUIONIQBBGN-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C(=S)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13962826.png)
![Trimethyl{[(2-nitrophenyl)sulfanyl]oxy}silane](/img/structure/B13962836.png)




![Methyl 3-[4-[[4-(3-methoxy-3-oxoprop-1-enyl)phenyl]disulfanyl]phenyl]prop-2-enoate](/img/structure/B13962865.png)




